molecular formula C12H14BrNO3 B15213171 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate

Cat. No.: B15213171
M. Wt: 300.15 g/mol
InChI Key: ZBXWMAFEAWZYHO-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is a chemical derivative of the well-characterized carbamate insecticide Carbofuran (CAS 1563-66-2) . This compound is offered as a high-purity analytical standard and building block for chemical synthesis, intended solely for research applications in laboratory settings. The core structure of this compound is based on the 2,3-dihydrobenzofuran ring system, a scaffold of significant interest in medicinal and agricultural chemistry . The parent molecule, Carbofuran, is a known acetylcholinesterase inhibitor, and its primary mode of action involves carbamylation of the serine residue within the enzyme's active site, leading to a buildup of acetylcholine in the nervous system . The introduction of a bromo substituent at the 3-position of the dihydrofuran ring creates a valuable analog. This modification provides a reactive handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitutions, making it a versatile intermediate for developing novel chemical entities. Potential research applications for this brominated derivative include: serving as a precursor in the synthesis of novel carbamate or benzofuran libraries for biological screening; use as a metabolite analog or probe in mode-of-action studies; and acting as an intermediate in the development of labeled compounds for analytical or environmental tracing purposes. Researchers in the fields of synthetic chemistry, pesticide chemistry, and drug discovery may find this specialized building block particularly valuable. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

(3-bromo-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H14BrNO3/c1-12(2)10(13)7-5-4-6-8(9(7)17-12)16-11(15)14-3/h4-6,10H,1-3H3,(H,14,15)

InChI Key

ZBXWMAFEAWZYHO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran followed by the introduction of a methylcarbamate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methylcarbamate group is then introduced through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Dehalogenated benzofuran derivatives.

Scientific Research Applications

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Activity Profiles

The following table summarizes key structural analogues and their biological activities, based on evidence from peer-reviewed studies and patents:

Compound Name Structural Features Biological Activity Key Findings
3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate Bromine at C3; methyl groups at C2; methylcarbamate at C7 Insecticidal, potential antimicrobial activity Likely shares metabolic resistance mechanisms with carbofuran (see below) due to carbamate group . Bromine may enhance antifungal properties compared to non-brominated analogues .
Carbofuran (2,2-dimethyl-2,3-dihydrobenzofuranyl-7-methylcarbamate) No bromine; methylcarbamate at C7 Fast-acting insecticide Metabolized via hydroxylation and conjugation in resistant mosquito larvae; rapid knockdown effect .
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Bromine at C5; methoxy at C6; methyl carboxylate at C2 Cytotoxic against human cancer cell lines Lower cytotoxicity than non-brominated precursors; moderate antifungal activity .
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran Bromine at C5; ethylsulfinyl at C3; fluorophenyl at C2 Antifungal, antitumor Structural rigidity from fluorophenyl group enhances binding to fungal targets .
3-(Bromomethyl)-2-oxo-2H-1-benzopyran-7-yl-diethylcarbamate Bromomethyl at C3; diethylcarbamate at C7; coumarin backbone Neuroprotective (Alzheimer’s research) Diethylcarbamate group improves blood-brain barrier penetration compared to methylcarbamates .

Key Structural-Activity Relationships (SARs)

Bromination Effects: Bromine substitution at positions 3 or 5 enhances antifungal and antitumor activities but may reduce cytotoxicity compared to non-brominated analogues. For example, compound 4 () showed lower cytotoxicity than its precursor, while brominated benzofurans in exhibited potent antifungal effects .

Carbamate Group Variations :

  • Methylcarbamate : Found in this compound and carbofuran, this group contributes to insecticidal activity but is susceptible to detoxification via hydroxylation in resistant organisms .
  • Diethylcarbamate : Used in coumarin derivatives (), this modification enhances metabolic stability and CNS penetration .

Substituent Positioning : Methoxy or hydroxy groups at C6/C7 (as in compound 4) correlate with cytotoxicity, while bulky groups like ethylsulfinyl or fluorophenyl () improve antifungal target binding .

Mechanistic Insights

  • Insecticidal Activity : Carbofuran and its brominated analogue likely act via acetylcholinesterase inhibition, a common mechanism for carbamates. Resistance in mosquitoes involves enhanced detoxification through hydroxylation and conjugation pathways .
  • Antifungal Synergy : Brominated benzofurans (e.g., compound 7 in ) show synergistic effects with amiodarone, suggesting multi-target mechanisms .

Q & A

What synthetic methodologies are optimal for introducing the bromine substituent in 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate?

Basic Research Focus
The bromination of benzofuran derivatives typically involves electrophilic aromatic substitution or directed ortho-metalation. For example, bromination at the 7-position can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or via regioselective functionalization of pre-synthesized intermediates. A common precursor, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, can be brominated using N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions .

Advanced Research Focus
Recent advancements include photochemical bromination or transition-metal-catalyzed cross-coupling to enhance regioselectivity. For instance, palladium-catalyzed C–H activation could allow direct bromination of the benzofuran scaffold, though this requires optimization of ligands and reaction conditions to avoid overhalogenation. Analytical techniques like HPLC and NMR should track by-products, such as di-brominated derivatives or ring-opening products .

How does the bromine atom influence the compound’s bioactivity compared to non-brominated analogs like carbofuran?

Basic Research Focus
The bromine atom enhances steric bulk and electronegativity, potentially increasing binding affinity to biological targets. For example, carbofuran (a non-brominated analog) exhibits nematicidal activity with an LC₅₀ of 260 µg/mL, while brominated derivatives may show improved potency due to stronger van der Waals interactions or halogen bonding with enzyme active sites .

Advanced Research Focus
Comparative molecular docking studies using enzymes like acetylcholinesterase (AChE) or cytochrome P450 can quantify the bromine’s role. In silico models may reveal that bromine stabilizes ligand-receptor complexes by occupying hydrophobic pockets or altering electron density in the benzofuran ring. Experimental validation via enzyme inhibition assays (e.g., Ellman’s method for AChE) is critical to correlate computational predictions with empirical data .

What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for determining bond lengths, angles, and disorder patterns. For example, SHELXL can model disordered methyl groups (common in dihydrobenzofuran derivatives) by refining occupancy factors and anisotropic displacement parameters .

Advanced Research Focus
High-resolution synchrotron XRD or cryocrystallography (at ~100 K) improves data quality for low-occupancy bromine positions. Twinning or pseudo-symmetry in crystals may require specialized refinement protocols in SHELX or Olex2. Pair distribution function (PDF) analysis can complement XRD for amorphous or polycrystalline samples .

How can researchers address contradictions in stability data under basic conditions?

Basic Research Focus
Stability studies in aqueous media should monitor hydrolysis of the methylcarbamate group. For carbamate analogs, degradation pathways in basic conditions involve nucleophilic attack at the carbonyl carbon, forming phenolic by-products. Use HPLC-MS to quantify degradation products and derive rate constants .

Advanced Research Focus
Microemulsion systems (e.g., sodium bis(2-ethylhexyl)sulfosuccinate/isooctane/water) can stabilize the compound in basic media by encapsulating it in micelles, reducing hydrolysis. Spectroscopic techniques (e.g., UV-Vis kinetics) and molecular dynamics simulations elucidate how surfactant headgroups protect the carbamate moiety .

What computational strategies predict metabolic pathways for this compound?

Basic Research Focus
Use in silico tools like SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites. The bromine may slow oxidative metabolism (e.g., CYP450-mediated hydroxylation), increasing half-life compared to non-halogenated analogs .

Advanced Research Focus
Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., methylcarbamate hydrolysis). Molecular dynamics simulations of liver microsomes can model interactions with metabolizing enzymes, guiding experimental LC-MS/MS studies to detect sulfation or glucuronidation metabolites .

How does the compound’s regioselectivity in electrophilic reactions compare to other benzofuran derivatives?

Basic Research Focus
The electron-donating methyl groups at C2 and the electron-withdrawing bromine at C3 create a polarized ring system, directing electrophiles to specific positions. Nitration or sulfonation reactions can map reactive sites, with comparative TLC or GC-MS analysis identifying major products .

Advanced Research Focus
Natural bond orbital (NBO) analysis and electrostatic potential maps derived from DFT calculations predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent effects on reaction rates .

What analytical methods are most effective for quantifying trace impurities in synthesized batches?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities like unreacted precursors or di-brominated by-products. Calibration curves using authentic standards ensure accurate quantification .

Advanced Research Focus
LC-QTOF-MS provides exact mass data for unknown impurities, enabling structural elucidation via fragmentation patterns. Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies stereochemical impurities in diastereomeric by-products .

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